1,4-Dimethyl-3,4-dihydroisoquinoline
Overview
Description
1,4-Dimethyl-3,4-dihydroisoquinoline is a chemical compound belonging to the class of isoquinolines. Isoquinolines are nitrogen-containing heterocyclic compounds that are structurally related to quinolines. This compound is characterized by the presence of two methyl groups at the 1 and 4 positions on the dihydroisoquinoline ring. Isoquinolines and their derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry and drug development.
Preparation Methods
The synthesis of 1,4-Dimethyl-3,4-dihydroisoquinoline can be achieved through several methods. One common approach involves the Bischler-Napieralski reaction, which is a cyclization reaction of β-phenylethylamines with acid anhydrides or acid chlorides in the presence of a Lewis acid catalyst . Another method involves the reduction of this compound derivatives using chiral hydride reducing agents or hydrogenation with a chiral catalyst . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1,4-Dimethyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Common reagents used in these reactions include Lewis acids, chiral hydride reducing agents, and hydrogenation catalysts. The major products formed from these reactions are N-substituted 3,4-dihydroisoquinolinone derivatives and other isoquinoline analogues.
Scientific Research Applications
1,4-Dimethyl-3,4-dihydroisoquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can act as a pharmacophore, binding to biological receptors and modulating their activity. For example, it may interact with enzymes or receptors involved in neurotransmission, leading to its observed pharmacological effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
1,4-Dimethyl-3,4-dihydroisoquinoline can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: This compound is structurally similar but lacks the methyl groups at the 1 and 4 positions.
3,4-Dihydroisoquinolinone: This compound has a similar core structure but differs in the substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and pharmacological properties.
Properties
IUPAC Name |
1,4-dimethyl-3,4-dihydroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-8-7-12-9(2)11-6-4-3-5-10(8)11/h3-6,8H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGGTDKXWFOTME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN=C(C2=CC=CC=C12)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80313549 | |
Record name | 1,4-Dimethyl-3,4-dihydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80313549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59261-37-9 | |
Record name | MLS003115439 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272275 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Dimethyl-3,4-dihydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80313549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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